ethyl {2,6-dichloro-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate
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Overview
Description
ETHYL 2-{2,6-DICHLORO-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETATE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes dichloro and trioxo groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2,6-DICHLORO-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETATE typically involves multiple steps. One common method includes the reaction of diazonium salts with ethyl cyanoacetate under specific conditions, followed by further reactions involving formaldehyde and ammonia . The process requires careful control of pH and temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2,6-DICHLORO-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as Jones reagent.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and other substitution reactions are possible due to the presence of reactive chlorine atoms.
Common Reagents and Conditions
Oxidation: Jones reagent in acetone at low temperatures.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine gas or other halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
ETHYL 2-{2,6-DICHLORO-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETATE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-{2,6-DICHLORO-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s dichloro and trioxo groups enable it to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2,4-DICHLORO-3-OXOBUTYRATE
- ETHYL 2,6-DICHLORO-4-[(2,4,6-TRIOXO-1-PHENYLTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]PHENOXY}ACETATE
Uniqueness
ETHYL 2-{2,6-DICHLORO-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETATE stands out due to its specific structural features, which confer unique reactivity and biological activity. Its combination of dichloro and trioxo groups is not commonly found in similar compounds, making it a valuable subject for further research and application.
Properties
Molecular Formula |
C15H12Cl2N2O6 |
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Molecular Weight |
387.2 g/mol |
IUPAC Name |
ethyl 2-[2,6-dichloro-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C15H12Cl2N2O6/c1-2-24-11(20)6-25-12-9(16)4-7(5-10(12)17)3-8-13(21)18-15(23)19-14(8)22/h3-5H,2,6H2,1H3,(H2,18,19,21,22,23) |
InChI Key |
FBIBFAGGVFOZPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)C=C2C(=O)NC(=O)NC2=O)Cl |
Origin of Product |
United States |
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